1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylcyclohexan-1-ol
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Overview
Description
1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylcyclohexan-1-ol is a complex organic compound with the molecular formula C13H20F2N2O2. This compound features a cyclohexane ring substituted with a difluoroethyl group and an oxadiazole moiety, making it a unique structure in the realm of organic chemistry .
Preparation Methods
The synthesis of 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylcyclohexan-1-ol typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the reaction of appropriate nitrile oxides with hydrazines under controlled conditions.
Introduction of the Difluoroethyl Group: This step involves the use of difluoroethyl halides in the presence of a base to introduce the difluoroethyl group onto the oxadiazole ring.
Cyclohexane Ring Substitution: The final step involves the substitution of the cyclohexane ring with the oxadiazole moiety through a nucleophilic substitution reaction.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, utilizing large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylcyclohexan-1-ol can undergo various chemical reactions:
Oxidation: The hydroxyl group on the cyclohexane ring can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The difluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylcyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its unique structure and reactivity.
Industry: Used in the development of new materials and chemicals with specialized properties.
Mechanism of Action
The mechanism of action of 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The difluoroethyl group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar compounds to 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylcyclohexan-1-ol include:
1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dimethylcyclohexan-1-ol: Differing by the position of the methyl groups on the cyclohexane ring.
4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol: Featuring an oxan ring instead of a cyclohexane ring.
These compounds share similar structural features but differ in their specific substitutions and ring structures, which can influence their chemical properties and reactivity.
Properties
Molecular Formula |
C13H20F2N2O2 |
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Molecular Weight |
274.31 g/mol |
IUPAC Name |
1-[[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]-3,5-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C13H20F2N2O2/c1-8-4-9(2)6-13(18,5-8)7-10-16-11(17-19-10)12(3,14)15/h8-9,18H,4-7H2,1-3H3 |
InChI Key |
QEOLLAQJQHMNQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(CC2=NC(=NO2)C(C)(F)F)O)C |
Origin of Product |
United States |
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